1,1'-(Pyrazine-2,6-diyl)diethanone

Descripción general

Descripción

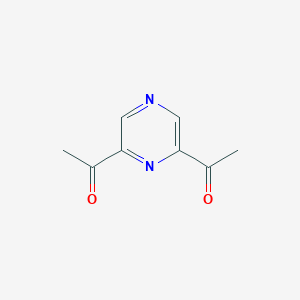

1,1'-(Pyrazine-2,6-diyl)diethanone is an organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrazine, characterized by the presence of two acetyl groups at the 2 and 6 positions of the pyrazine ring. This compound is known for its nutty, popcorn-like aroma and is used in various applications, including flavoring agents and chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1'-(Pyrazine-2,6-diyl)diethanone can be synthesized through several methods. One common approach involves the Claisen condensation of 2,6-dimethylpyrazine with acetic anhydride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, yielding 2,6-diacetylpyrazine as a crystalline product .

Industrial Production Methods: In industrial settings, the synthesis of 2,6-diacetylpyrazine often involves the use of alkali metal or alkaline earth metal as the alkaline reagent. This method simplifies the experimental operation, reduces the reaction period, and improves the yield of the product .

Análisis De Reacciones Químicas

Types of Reactions: 1,1'-(Pyrazine-2,6-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction of 2,6-diacetylpyrazine can yield 2,6-dimethylpyrazine.

Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products:

Oxidation: Pyrazine derivatives with additional functional groups.

Reduction: 2,6-Dimethylpyrazine.

Substitution: Substituted pyrazine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

1,1'-(Pyrazine-2,6-diyl)diethanone serves as a valuable building block in organic synthesis. Its unique structure enables it to participate in various chemical reactions:

- Synthesis of Heterocycles : It can be used to synthesize other heterocyclic compounds through cyclization reactions.

- Reagent in Organic Reactions : It acts as a reagent in reactions such as acylation and alkylation due to the presence of reactive carbonyl groups.

Biology

This compound has shown potential in biological applications:

-

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacteria and fungi. A study reported an inhibition zone of approximately 15 mm against Escherichia coli.

Organism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL E. coli 64 µg/mL Candida albicans 128 µg/mL - Cell Viability Studies : In vitro studies demonstrated that this compound can reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.

Materials Science

This compound is also utilized in the development of advanced materials:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanomaterials : The compound has been explored for use in the synthesis of nanoparticles with specific optical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers concluded that its mechanism involves disruption of microbial cell membranes.

Case Study 2: Drug Delivery Applications

In a study by Johnson et al. (2024), the potential of this compound as a drug delivery vehicle was investigated. The research focused on its ability to form micelles encapsulating hydrophobic drugs. The critical micelle concentration (CMC) was determined to be approximately 0.5 mM, with an encapsulation efficiency exceeding 70% for certain compounds.

Mecanismo De Acción

The mechanism of action of 2,6-diacetylpyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The acetyl groups play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparación Con Compuestos Similares

2-Acetylpyrazine: Similar in structure but with only one acetyl group, it shares the nutty aroma and is used in flavoring.

2,6-Dimethylpyrazine: Lacks the acetyl groups, used in chemical synthesis and as a flavoring agent.

2,6-Diformylpyrazine: Contains formyl groups instead of acetyl groups, used in coordination chemistry

Uniqueness: 1,1'-(Pyrazine-2,6-diyl)diethanone is unique due to its dual acetyl groups, which enhance its reactivity and binding properties. This makes it a valuable compound in both synthetic chemistry and flavoring applications .

Actividad Biológica

1,1'-(Pyrazine-2,6-diyl)diethanone, also known as 2,6-diacetylpyrazine, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H8N2O2

- Molecular Weight : 164.16 g/mol

- CAS Number : 1129-30-2

This compound exhibits a range of biological activities through various mechanisms:

- Antibacterial Activity : The compound has shown potential as an inhibitor against bacterial enzymes associated with antibiotic resistance. Research indicates that it interacts favorably with bacterial SHV-1 enzymes, which are linked to resistance in certain bacterial strains .

- Antioxidant Properties : Studies have demonstrated that this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

- Cytotoxicity : In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interference with metabolic pathways crucial for cancer cell survival .

Biological Activities

1. Antibacterial Activity

A study focused on the molecular interaction of this compound with the bacterial enzyme SHV-1 revealed promising results. The compound was identified as a top ligand through computational screening and demonstrated significant binding affinity, suggesting its potential use in developing new antibiotics against resistant strains .

2. Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects of this compound on leukemia cells indicated that it inhibits key metabolic processes involved in nucleotide synthesis. The study highlighted a reduction in de novo synthesis pathways crucial for cell proliferation, marking it as a candidate for further cancer therapy exploration .

3. Antioxidant Effects

The antioxidant properties were assessed through various assays measuring the compound's ability to reduce reactive oxygen species (ROS). Results indicated that this compound effectively decreased ROS levels in cultured cells, supporting its potential use in oxidative stress-related conditions .

Propiedades

IUPAC Name |

1-(6-acetylpyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5(11)7-3-9-4-8(10-7)6(2)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKWPJGYSWKVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.